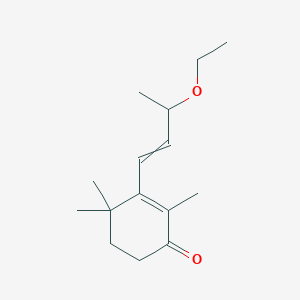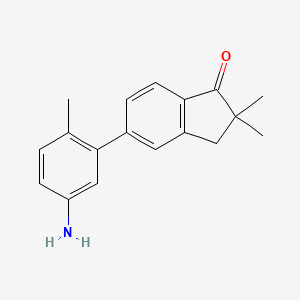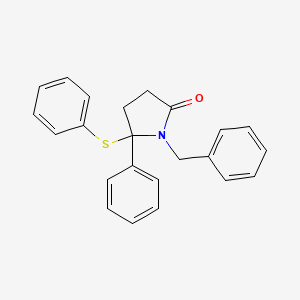
1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core with benzyl, phenyl, and phenylsulfanyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones through a domino process involving the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, depending on the functional groups present and their spatial orientation. The exact molecular targets and pathways are subject to ongoing research, but they likely involve binding to proteins or nucleic acids, influencing their function and activity .
Comparación Con Compuestos Similares
Pyrrolidine-2-one: Shares the pyrrolidinone core but lacks the benzyl and phenylsulfanyl substituents.
Pyrrolidine-2,5-diones: These compounds have additional carbonyl groups, altering their reactivity and biological activity.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in different chemical and biological contexts.
Uniqueness: 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
647826-79-7 |
|---|---|
Fórmula molecular |
C23H21NOS |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
1-benzyl-5-phenyl-5-phenylsulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C23H21NOS/c25-22-16-17-23(20-12-6-2-7-13-20,26-21-14-8-3-9-15-21)24(22)18-19-10-4-1-5-11-19/h1-15H,16-18H2 |
Clave InChI |
OUESMSYSPHXHDX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1=O)CC2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)

![(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B15170198.png)
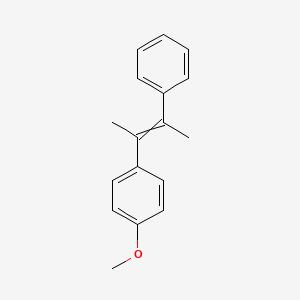

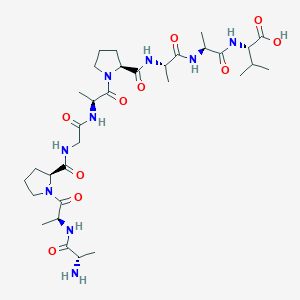
![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)
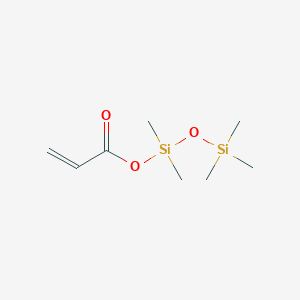
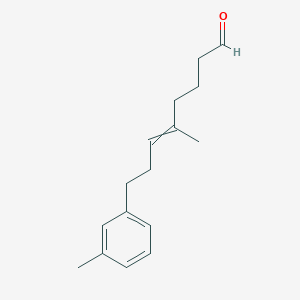
![4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid](/img/structure/B15170258.png)

